5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde
Description
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde is a bicyclic tertiary amine derivative featuring a fused diazabicyclo[3.2.1]octane core linked to a furan-2-carbaldehyde moiety. Its reactivity stems from the carbaldehyde group, which enables conjugation with nucleophiles, while the bicyclic amine enhances rigidity and binding specificity.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(1,4-diazabicyclo[3.2.1]octan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2 |
InChI Key |
WDPLRLGQGUNJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The exact conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can result in higher yields and purities. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the diazabicyclo[3.2.1]octane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines or halides, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various reaction mechanisms. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Heteroatom Effects
Compound A : 4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
- Key Difference : Thiophene replaces furan (sulfur vs. oxygen heteroatom).
- Impact: Thiophene’s higher lipophilicity enhances membrane permeability compared to furan.
- Data Gap: Limited solubility or activity data are available in public sources.
Compound B : MCP4 (1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-phenylfuran-2-yl)methanone)
- Key Difference: Bicyclo[3.2.2]nonane core (larger ring) and phenyl-substituted furan.
- The phenyl group enhances π-π stacking capabilities, which may improve binding affinity to aromatic-rich enzyme active sites .
- Synthesis : Synthesized via Suzuki-Miyaura coupling (~50% yield), suggesting scalability challenges compared to simpler analogs .
Electronic and Functional Group Variations
Compound C : 1,4-Diazabicyclo[3.2.1]octane, 4-[5-(2-fluorophenyl)-3-pyridinyl]- (-)-
- Key Difference : Pyridinyl and 2-fluorophenyl substituents.
- Impact: Fluorine’s electronegativity enhances metabolic stability and binding via polar interactions. Molecular weight (283.343 g/mol) exceeds the target compound, possibly affecting bioavailability .
Compound D : β-Lactam Derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane)
- Key Difference : Beta-lactam ring and carboxylic acid groups.
- Impact : The β-lactam structure confers antibiotic activity (e.g., penicillin analogs), diverging from the target compound’s aldehyde-driven reactivity. Carboxylic acid groups enhance water solubility but limit blood-brain barrier penetration .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | [3.2.1]octane | [3.2.1]octane | [3.2.2]nonane | [3.2.1]octane |
| Heteroatom | O (furan) | S (thiophene) | O (furan) | N (pyridine) |
| Key Functional Group | Carbaldehyde | Carbaldehyde | Methanone | Fluorophenyl |
| Molecular Weight (g/mol) | ~205 (estimated) | ~221 (estimated) | ~300 (estimated) | 283.343 |
| Synthetic Yield | Not reported | Not reported | ~50% | Not reported |
Biological Activity
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 206.24 g/mol
- CAS Number : 1859192-66-7
Research indicates that this compound may interact with various neurotransmitter systems, particularly the cholinergic system. The compound is hypothesized to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a critical role in cognitive functions and neuroprotection.
Neuropharmacological Effects
Studies have shown that compounds structurally similar to this compound exhibit significant effects on cognitive enhancement and neuroprotection:
- Cognitive Enhancement : It has been observed that compounds targeting nAChRs can improve memory and learning processes in animal models.
- Neuroprotection : The compound may protect against neurodegenerative conditions by modulating neurotransmitter release and reducing oxidative stress.
Antitumor Activity
Recent investigations into the antitumor potential of this compound have yielded promising results:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent. |
| In vivo studies | Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating efficacy in inhibiting tumor proliferation. |
Case Studies
-
Cognitive Function Enhancement :
- A study involving a rodent model demonstrated that administration of the compound led to improved performance in memory tasks compared to untreated controls.
- Mechanistic studies suggested increased levels of acetylcholine in the hippocampus post-treatment.
-
Anticancer Efficacy :
- In a xenograft model of ovarian cancer, treatment with this compound resulted in significant tumor size reduction.
- Analysis indicated that the compound induces apoptosis in cancer cells through activation of intrinsic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it has favorable absorption characteristics and can penetrate the blood-brain barrier, which is crucial for its neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
